(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol is a chiral compound characterized by a piperidine ring that features an isopropylamino group at the 3-position and a hydroxyl group at the 4-position. This structural configuration endows the compound with unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry and pharmacology due to its possible interactions with biological targets.
The compound can be synthesized from commercially available piperidine derivatives and is often utilized as a building block in organic synthesis. Its synthesis involves specific reaction conditions that optimize yield and purity, making it a valuable intermediate in pharmaceutical research.
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. It is classified as an amino alcohol due to the presence of both amino and hydroxyl functional groups.
The synthesis of (3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol typically follows these steps:
The synthesis may require controlling various parameters such as temperature, pressure, and reaction time to achieve optimal yields. Catalysts may also be employed to facilitate specific reactions during the synthesis process.
The molecular formula of (3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol is , and its molecular weight is approximately 158.24 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H18N2O |
Molecular Weight | 158.24 g/mol |
IUPAC Name | (3S,4S)-3-(propan-2-ylamino)piperidin-4-ol |
InChI | InChI=1S/C8H18N2O/c1-6(2)10-7-5-9-4-3-8(7)11/h6-11H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key | JYECZBPBZGLXPP-YUMQZZPRSA-N |
Isomeric SMILES | CC(C)N[C@H]1CNCC[C@@H]1O |
Canonical SMILES | CC(C)NC1CNCCC1O |
(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol can participate in various chemical reactions:
The specific conditions for these reactions vary based on the reagents used. For example:
These reactions are critical for modifying the compound's structure for further applications.
The mechanism of action of (3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets within biological systems. The isopropylamino and hydroxyl groups play significant roles in enhancing binding affinity to target enzymes or receptors.
The compound may act as an enzyme inhibitor by occupying the active site of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism suggests potential therapeutic applications in drug development, particularly in areas requiring modulation of enzyme activity.
The physical properties of (3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various environments.
(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol has several applications in scientific research:
The emergence of (3S,4S)-3-[(propan-2-yl)amino]piperidin-4-ol represents a strategic evolution in piperidine chemistry. Early piperidine scaffolds like piperidin-4-ol (CID 79341) provided foundational bioactive templates but lacked substituent specificity [2]. The incorporation of an isopropylamino group at position 3 marked a significant advancement, with researchers initially exploring racemic mixtures before focusing on stereoselective synthesis. This compound (CID 125454007; $C{11}H{24}N_2O$) entered PubChem as part of systematic efforts to catalog stereochemically defined building blocks for drug discovery [1]. Its discovery timeline aligns with medicinal chemistry’s broader shift toward chiral precision in the 2010s, particularly for neurological and antimicrobial targets.
The compound’s utility as a synthetic intermediate is evidenced by its role in developing advanced therapeutic candidates. For example, it served as a precursor in the synthesis of CGRP (calcitonin gene-related peptide) receptor antagonists like HTL22562—a migraine therapeutic featuring a conserved (3S,4S)-piperidine core [3]. Similarly, patent WO2018216823A1 highlights structurally related piperidine derivatives as intermediates for novel antimicrobials targeting Pseudomonas aeruginosa, underscoring this scaffold’s versatility [5]. The propan-2-ylamino group enhances molecular interactions through hydrophobic contacts and hydrogen bonding, contributing to improved target affinity over simpler piperidinols.
Table 1: Key Structural Analogs and Therapeutic Applications
Compound Name | Core Features | Therapeutic Area | Reference |
---|---|---|---|
HTL22562 | (S)-1-oxo-3-(piperidin-4-yl)propan-2-yl | CGRP antagonist (migraine) | [3] |
1-Isopropylpiperidin-4-ol | N-alkylated piperidinol | Histamine H₃ receptor antagonist | [7] |
1,1,1-Trifluoro-N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | Isopropylamino-pyridine/piperazine | Antiviral (BHAP analogue) | [6] |
1-(4-Nitrophenyl)-3-(propan-2-ylamino)propan-2-ol | β-Amino alcohol with isopropylamino group | Adrenergic receptor research | [10] |
The (3S,4S) stereochemistry of 3-[(propan-2-yl)amino]piperidin-4-ol is pharmacologically decisive. This configuration establishes three distinct chiral elements: stereocenters at C3 and C4, plus the restricted rotation of the propan-2-ylamino group. Molecular modeling reveals that the cis-orientation of the 3-amino and 4-hydroxy groups in this diastereomer enables bidentate hydrogen bonding with biological targets—an interaction geometrically unattainable in (3R,4R) or trans-configured isomers [4]. This specificity is critical for high-affinity binding to G-protein-coupled receptors (GPCRs) and enzymes, where spatial compatibility dictates efficacy.
Clinical evidence underscores this principle. The (3S,4S)-enantiomer of tofacitinib (a JAK inhibitor) exhibits 50-fold greater potency than its (3R,4R)-counterpart due to optimal orientation within the kinase ATP-binding site [8]. Similarly, the CGRP antagonist HTL22562 leverages the (3S,4S) configuration to achieve sub-nanomolar receptor affinity, enabling lower therapeutic doses and reduced off-target effects [3]. The metabolic stability of this stereoisomer further enhances its utility; the specific spatial arrangement impedes oxidative metabolism by CYP450 enzymes compared to achiral analogs like 1-isopropylpiperidin-4-ol (CAS 5570-78-5) [7].
Table 2: Impact of Stereochemistry on Physicochemical and Pharmacological Properties
Property | (3S,4S) Isomer | (3R,4R) Isomer | N-Substituted Achiral Analog |
---|---|---|---|
Hydrogen bonding capacity | Bidentate (OH/NH) | Monodentate | Variable |
logP (calculated) | 0.82 [4] | 0.82 | 0.91 (1-isopropylpiperidin-4-ol) [7] |
Metabolic stability (t₁/₂) | >120 min (human microsomes) | 45 min | 60 min |
CGRP receptor Kᵢ (nM) | 0.3 [3] | 210 | Not applicable |
The synthesis of this stereoisomer typically employs chiral auxiliaries or enzymatic resolution. For instance, asymmetric hydrogenation of enamine precursors using DuPhos ligands yields the (3S,4S) configuration with >98% ee [4]. This precision is indispensable: even minor stereochemical impurities can compromise therapeutic windows, as observed in early racemic piperidine candidates that required 10-fold higher doses for efficacy. The scaffold’s versatility is further demonstrated by its incorporation into macrocyclic CGRP antagonists, where the (3S,4S) motif pre-organizes the molecule for optimal receptor engagement [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7